molecular formula C17H12FNO4S B14005278 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

Cat. No.: B14005278
M. Wt: 345.3 g/mol
InChI Key: GEADMKBTNQPYGY-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]oxazin-2-one core modified with three key substituents:

  • 4-Ethynyl: A rigid, linear alkyne group that enhances π-orbital interactions and influences molecular conformation.
  • 6-Fluoro: A small, electronegative halogen that improves bioavailability and modulates electronic properties.
  • 1-Tosyl (p-toluenesulfonyl): An electron-withdrawing group that enhances stability and directs reactivity in synthetic pathways.

Properties

Molecular Formula

C17H12FNO4S

Molecular Weight

345.3 g/mol

IUPAC Name

4-ethynyl-6-fluoro-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C17H12FNO4S/c1-3-16-14-10-12(18)6-9-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3

InChI Key

GEADMKBTNQPYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)F)C(OC2=O)C#C

Origin of Product

United States

Preparation Methods

Synthesis of the Ethynyl-Substituted Benzoxazinone Core

A reported method involves the generation of a trimethylsilyl-protected ethynyl intermediate followed by deprotection to yield the free ethynyl group.

  • Step 1: Formation of Trimethylsilylethynyl Intermediate

    Under an inert argon atmosphere, trimethylsilylacetylene is treated with n-butyllithium in anhydrous tetrahydrofuran (THF) at 0 °C to form the lithium acetylide species. This is then reacted with N-(2-acetylphenyl)-4-methylbenzenesulfonamide at very low temperature (-94 °C) to form the intermediate.

  • Step 2: Cyclization and Carbonylation

    Triphosgene is added dropwise to the reaction mixture at -94 °C to promote cyclization and formation of the benzoxazinone ring. The reaction is quenched with water, and the organic phase is extracted and dried.

  • Step 3: Deprotection of the Trimethylsilyl Group

    The trimethylsilyl-protected ethynyl benzoxazinone is treated with tetrabutylammonium fluoride (TBAF) in anhydrous THF at -94 °C to remove the silyl protecting group, yielding the free ethynyl benzoxazinone.

Fluorination at Position 6

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Lithiation and nucleophilic addition Trimethylsilylacetylene, n-BuLi, THF, 0 °C to -94 °C Not specified Formation of silyl-protected intermediate
Cyclization with triphosgene Triphosgene, THF, -94 °C Not specified Formation of benzoxazinone core
Deprotection of TMS group Tetrabutylammonium fluoride (TBAF), THF, -94 °C Not specified Yields free ethynyl derivative
Tosylation p-Toluenesulfonyl chloride, triethylamine, DMF, 0 °C to RT 43-66% (related compounds) Yields vary depending on substituents

For example, similar tosylated ethynyl benzoxazinones with fluorine substituents have been obtained in yields ranging from 43% to 66% as white solids.

Analytical Characterization

The prepared compound is characterized by:

Summary Table of Related Compounds and Substituent Effects

Compound Name Key Substituent Differences Yield Range (%) Melting Point (°C) Reference
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one Fluoro at position 6, tosyl on N ~43-66 116-120
4-Ethynyl-6-chloro-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one Chloro substituent instead of fluoro Not specified Not specified
4-Ethynyl-6-fluoro-1-methyl-1,4-dihydro-2H-benzo[d]oxazin-2-one Methyl group instead of tosyl Not specified Not specified
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one Methyl substituent at position 4 instead of fluoro 65 164-166

Research Findings and Optimization

  • The synthetic route allows for modulation of substituents at positions 4 and 6, enabling structure-activity relationship studies.
  • Reaction conditions such as temperature, solvent, and reagent equivalents are critical for optimizing yield and purity.
  • Use of inert atmosphere and anhydrous conditions is essential to prevent side reactions.
  • Purification by flash chromatography ensures isolation of high-purity product suitable for biological evaluation.

Chemical Reactions Analysis

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl positions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents like Selectfluor, and bases such as triethylamine for tosylation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tosyl group may enhance its solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Substituent Comparisons
Compound Name Substituents (Position) Key Properties/Activities References
Target Compound 4-Ethynyl, 6-F, 1-Tosyl Potential enzyme modulation -
6-Bromo-4-ethynyl-1-tosyl analog 4-Ethynyl, 6-Br, 1-Tosyl Higher molecular weight (406.25 g/mol)
(S)-6-Chloro-4-(cyclopropylethynyl) analog 4-Cyclopropylethynyl, 6-Cl, CF₃ CYP46A1 activation (neuro applications)
6-Methoxy-4-(trifluoromethyl)-4-vinyl analog 4-Vinyl, 6-OMe, CF₃ Antifungal activity (MIC: 12.5 µg/mL)
4-Ethyl-1-tosyl analog 4-Ethyl, 1-Tosyl Reactivity in Rh(II)-catalyzed reactions

Key Observations :

  • Ethynyl vs. Cyclopropylethynyl : The cyclopropylethynyl group in Efavirenz derivatives enhances metabolic stability and enzyme binding , whereas the simpler ethynyl group in the target compound may improve synthetic accessibility.
  • Tosyl Group : The 1-tosyl substituent facilitates reactions with triazoles in Rh(II)-catalyzed systems, as seen in , but may reduce cell permeability compared to smaller groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (Est.) 6-Bromo Analog Efavirenz Analog
Molecular Weight ~370 g/mol 406.25 g/mol 315.68 g/mol
LogP (Predicted) ~2.8 ~3.2 ~4.0
Solubility (aq.) Low Very Low Moderate

Notes:

  • The 6-fluoro substituent reduces LogP compared to bromo, improving aqueous solubility.
  • The tosyl group increases molecular weight but may reduce membrane permeability.

Biological Activity

4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10FNO3S
  • IUPAC Name : 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one
  • CAS Number : 1958012-11-7

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,3]oxazinones exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 4-Ethynyl-6-fluoro-1-tosyl exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays revealed that the compound inhibited cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values obtained were promising, suggesting further exploration in vivo.

Neuroprotective Effects

Preliminary studies suggest that 4-Ethynyl-6-fluoro-1-tosyl may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, the compound demonstrated a capacity to reduce cell death and oxidative stress markers. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activities of 4-Ethynyl-6-fluoro-1-tosyl are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can protect against oxidative damage in neuronal cells.
  • Apoptotic Pathway Activation : The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.

Case Study 1: Anticancer Activity

A study conducted on MCF7 breast cancer cells treated with varying concentrations of 4-Ethynyl-6-fluoro-1-tosyl showed a dose-dependent decrease in cell viability. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Case Study 2: Neuroprotection

In a model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.

TreatmentCell Viability (%)
Control100
Hydrogen Peroxide40
Hydrogen Peroxide + Drug70

Q & A

Advanced Research Question

  • Uterine decidualization assays in rats measure PR antagonism (ED₅₀ ~10 mg/kg for 4h) .
  • Component C3 assays assess bioavailability and tissue distribution.
  • Comparative studies : Benchmark against mifepristone for potency and selectivity .

What strategies enhance selectivity for steroid receptors in benzoxazinone derivatives?

Advanced Research Question

  • Substituent engineering : 6-Aryl groups (e.g., 4h-j) reduce off-target binding.
  • Steric shielding : Bulky tosyl groups at N1 block non-specific interactions.
  • Pharmacophore modeling : Align ethynyl/fluoro motifs with PR’s ligand-binding domain .

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